8-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)quinoline
Overview
Description
8-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core and the tetrazole ring separately, followed by their coupling. One common method involves the following steps:
Synthesis of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Preparation of Tetrazole Ring: The tetrazole ring can be prepared by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The final step involves the coupling of the quinoline core with the tetrazole ring. This can be achieved through a nucleophilic substitution reaction where the methoxy group on the quinoline reacts with the tetrazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and the implementation of green chemistry principles to minimize waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
8-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Amino derivatives of the tetrazole ring.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 8-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The tetrazole ring can mimic the structure of carboxylic acids, potentially allowing the compound to act as a bioisostere in drug design.
Comparison with Similar Compounds
Similar Compounds
8-methoxyquinoline: Lacks the tetrazole ring and trifluoromethyl group, making it less versatile in terms of chemical reactivity.
3-(trifluoromethyl)phenyl tetrazole: Lacks the quinoline core, limiting its applications in medicinal chemistry.
Quinoline N-oxide: An oxidized form of quinoline, used in different chemical contexts.
Uniqueness
8-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)quinoline is unique due to the combination of the quinoline core, tetrazole ring, and trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and potential bioactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
8-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O/c19-18(20,21)13-6-2-7-14(10-13)26-16(23-24-25-26)11-27-15-8-1-4-12-5-3-9-22-17(12)15/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUMVGHYCBTCAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=NN=NN3C4=CC=CC(=C4)C(F)(F)F)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.